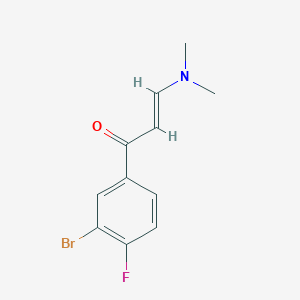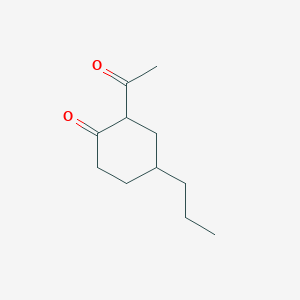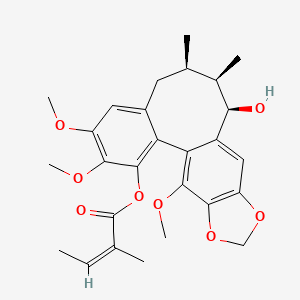
kadsuralignanI
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kadsuralignan I is a dibenzocyclooctadiene lignan isolated from the chloroform fraction of the ethanol extract of Kadsura coccinea . This plant belongs to the Schisandraceae family and is mainly distributed in regions of China such as Jiangxi, Guangdong, Sichuan, Guizhou, and Yunnan . The roots and canes of Kadsura coccinea have been traditionally used for treating chronic gastritis, bruises, rheumatism, and dysmenorrhea .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of kadsuralignan I involves the extraction of the roots of Kadsura coccinea with 80% acetone . The extract is then partitioned with hexane, chloroform, ethyl acetate, n-butanol, and water successively . The chloroform fraction, which shows strong nitric oxide production inhibitory activity, is further fractionated to isolate kadsuralignan I .
Industrial Production Methods: Currently, there is limited information on the industrial production methods of kadsuralignan I. Most of the available data focuses on its extraction from natural sources rather than synthetic production.
Análisis De Reacciones Químicas
Types of Reactions: Kadsuralignan I undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents such as chloroform and ethanol . The specific conditions for these reactions depend on the desired product and the nature of the reaction.
Major Products Formed: The major products formed from the reactions of kadsuralignan I include other lignans and related compounds . These products are often characterized by their unique structural features and biological activities.
Aplicaciones Científicas De Investigación
Kadsuralignan I has several scientific research applications, particularly in the fields of chemistry, biology, and medicine . It has been studied for its anti-inflammatory, antioxidant, and cytotoxic activities . Additionally, kadsuralignan I has shown potential in inhibiting nitric oxide production, making it a candidate for further research in anti-inflammatory and anti-allergic applications .
Mecanismo De Acción
The mechanism of action of kadsuralignan I involves its interaction with various molecular targets and pathways . It has been found to inhibit nitric oxide production in lipopolysaccharide and recombinant mouse interferon-gamma activated murine macrophage-like cell lines . This inhibition is likely due to the compound’s ability to interfere with the signaling pathways involved in nitric oxide synthesis.
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C27H32O8 |
|---|---|
Peso molecular |
484.5 g/mol |
Nombre IUPAC |
[(9R,10R,11R)-11-hydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-3-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C27H32O8/c1-8-13(2)27(29)35-26-20-16(10-18(30-5)23(26)31-6)9-14(3)15(4)22(28)17-11-19-24(34-12-33-19)25(32-7)21(17)20/h8,10-11,14-15,22,28H,9,12H2,1-7H3/b13-8-/t14-,15-,22-/m1/s1 |
Clave InChI |
YWWMZTMLSGNGCL-MLBNVTFNSA-N |
SMILES isomérico |
C/C=C(/C)\C(=O)OC1=C2C(=CC(=C1OC)OC)C[C@H]([C@H]([C@H](C3=CC4=C(C(=C32)OC)OCO4)O)C)C |
SMILES canónico |
CC=C(C)C(=O)OC1=C2C(=CC(=C1OC)OC)CC(C(C(C3=CC4=C(C(=C32)OC)OCO4)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



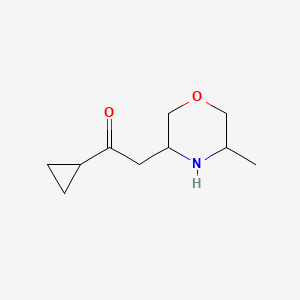
![(Cyclopropylmethyl)[2-(dimethylamino)-2-(furan-2-yl)ethyl]amine](/img/structure/B13074138.png)


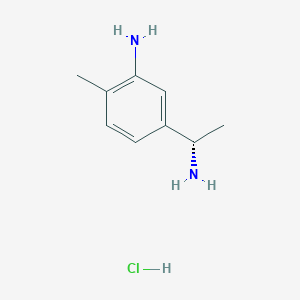
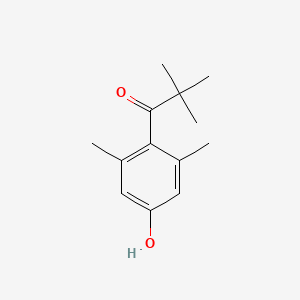
![4-[(4-Methylphenyl)methyl]piperazin-1-amine](/img/structure/B13074170.png)
![7-Cyclopropyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13074176.png)
